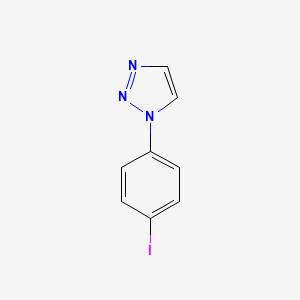

1-(4-iodophenyl)-1H-1,2,3-triazole

Description

Overview of 1H-1,2,3-Triazole Scaffolds in Modern Organic Chemistry

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. researchgate.net This structural motif has garnered significant attention in medicinal and materials chemistry due to its unique properties. tandfonline.comnih.gov The triazole core is known for its stability under a variety of reaction conditions, including acidic and basic environments. nih.gov Its nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.orgthieme-connect.de This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making the 1,2,3-triazole a popular linker unit in the construction of more complex molecules. frontiersin.orgthieme-connect.de Consequently, the 1,2,3-triazole scaffold is a common feature in a wide array of compounds being investigated for various applications. tandfonline.comnih.gov

Significance of Halogenated Phenyl Moieties in Molecular Design

Halogenated phenyl groups, particularly those containing iodine, are of paramount importance in molecular design and synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a highly reactive site for a variety of chemical transformations. msu.edu This reactivity is particularly valuable in the context of transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comwiley-vch.de

Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings often utilize aryl iodides as the electrophilic partner due to their high reactivity, which allows for milder reaction conditions compared to their bromo or chloro counterparts. wiley-vch.deuwindsor.ca The introduction of an iodophenyl group into a molecule therefore provides a versatile handle for further structural elaboration and diversification. In drug discovery, the incorporation of iodine can also influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

Contextualization of 1-(4-iodophenyl)-1H-1,2,3-triazole within Emerging Chemical Research

The compound this compound emerges at the intersection of the advantageous properties of both the triazole and iodophenyl moieties. Its structure combines the stable, linking capabilities of the 1,2,3-triazole ring with the reactive potential of the iodophenyl group. This unique combination makes it a valuable intermediate in the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. evitachem.com

Researchers are increasingly exploring the use of such "bifunctional" building blocks to streamline synthetic pathways and rapidly generate libraries of diverse compounds for screening. thieme.denih.gov The triazole portion can serve as a rigid scaffold, while the iodo-substituent provides a reactive center for introducing further complexity and functionality through cross-coupling reactions. google.com This strategy is particularly relevant in the development of new therapeutic agents, where the ability to systematically modify a core structure is key to optimizing biological activity. researchgate.netnih.govmdpi.com

Research Objectives and Scope for this compound

The primary objective of this article is to provide a focused examination of the chemical compound this compound. The scope is strictly limited to the chemical nature, synthesis, and established research applications of this specific molecule. This includes a detailed look at its synthesis, typically achieved through a copper-catalyzed cycloaddition of an aryl azide (B81097) with an alkyne, followed by iodination or by using a pre-iodinated starting material. nih.gov

The article will also delve into the utility of this compound as a building block in further synthetic transformations, highlighting its role in creating more elaborate molecular architectures. The discussion will be supported by relevant research findings and presented in a scientifically rigorous manner.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆IN₃ | |

| Molecular Weight | 271.06 g/mol | |

| Appearance | White to off-white solid | evitachem.com |

| Solubility | Soluble in DMSO and DMF | evitachem.com |

| Stability | Generally stable under standard laboratory conditions | evitachem.com |

Interactive Data Table: Spectroscopic Data for a Related Compound, 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole

| Spectroscopy | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.74 (d, J = 8.4 Hz, 2H), 7.69 (s, 1H), 7.40-7.29 (m, 7H), 5.57 (s, 2H) | rsc.org |

| ¹³C NMR (75 MHz, CDCl₃) | δ 147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54 | rsc.org |

| Mass Spectrometry (m/z) | 269 (M⁺, 8%), 271 (M+2, 2%) | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULBKMITIQXMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 4 Iodophenyl 1h 1,2,3 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing detailed 1D or 2D NMR analyses such as COSY, HSQC, or HMBC for 1-(4-iodophenyl)-1H-1,2,3-triazole could be located. This information is crucial for the definitive assignment of proton and carbon signals and thus for the complete elucidation of the molecular structure in solution. Furthermore, no literature on variable temperature (VT) NMR studies, which would be necessary to discuss the compound's conformational analysis, was identified.

Single Crystal X-ray Diffraction Analysis

A search of crystallographic databases and chemical literature did not yield a solved single-crystal X-ray structure for this compound. Consequently, it is not possible to provide the requisite crystallographic data, molecular geometry analysis (bond lengths and angles), or a discussion of its supramolecular interactions and crystal packing motifs. While crystal structures for isomers and other derivatives are available, such as for 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole, this data is not applicable to the specified compound. researchgate.netsunway.edu.my

Vibrational Spectroscopy (Raman and Infrared) for Functional Group Analysis

Dedicated and interpreted Raman and Infrared (IR) spectra for this compound are not present in the surveyed literature. Although general vibrational modes for the 1,2,3-triazole ring and iodophenyl groups can be predicted, a scientifically accurate analysis requires specific experimental data which is currently unavailable. researchgate.net

Due to the absence of the necessary primary research data for this compound, the generation of a scientifically rigorous and authoritative article as per the provided detailed outline is not possible at this time.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high decimal place, which allows for the calculation of its exact mass.

For this compound, the molecular formula is C₈H₆IN₃. The theoretical monoisotopic mass of its constitutional isomer, 1-(3-iodophenyl)-1H-1,2,3-triazole, has been calculated to be 270.96063 Da. uni.lu It is expected that this compound possesses the identical monoisotopic mass. Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be employed to confirm this value. For instance, studies on various 1,4-disubstituted 1,2,3-triazole derivatives have successfully utilized HRMS to confirm their structures. nih.gov

The fragmentation patterns observed in the mass spectrum can also provide significant structural information. In the case of related 1,2,3-triazole compounds, characteristic fragmentation pathways have been identified, which can help in confirming the identity of the molecule. nih.gov

In addition to the exact mass of the molecular ion, mass spectrometry can also provide information about the molecule's collision cross-section (CCS), which is a measure of its size and shape in the gas phase. Predicted CCS values for different adducts of the isomeric 1-(3-iodophenyl)-1H-1,2,3-triazole are available and provide a benchmark for experimental determination. uni.lu

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 271.96791 | 133.6 |

| [M+Na]⁺ | 293.94985 | 136.4 |

| [M-H]⁻ | 269.95335 | 129.5 |

| [M+NH₄]⁺ | 288.99445 | 147.0 |

| [M+K]⁺ | 309.92379 | 139.3 |

Chiroptical Spectroscopy (if applicable to chiral derivatives/conformations)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are instrumental in studying chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds.

The parent molecule, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit a chiroptical response, and this technique is not directly applicable to the compound itself.

However, chiroptical spectroscopy would be highly relevant for the study of chiral derivatives of this compound. For example, if a chiral substituent were introduced to the molecule, or if the triazole were part of a larger chiral assembly, such as a peptidomimetic, its chiroptical properties could be investigated. Studies on peptidotriazolamers, which are oligomers containing 1,4-disubstituted 1H-1,2,3-triazoles, have demonstrated the use of CD spectroscopy to elucidate their conformational properties in solution. frontiersin.org The synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives from amino acids has also been reported, highlighting the potential for creating chiral analogs that could be characterized by chiroptical methods. mdpi.com To date, no studies reporting the synthesis and chiroptical analysis of chiral derivatives of this compound have been found in the scientific literature.

Reactivity and Derivatization Strategies of 1 4 Iodophenyl 1h 1,2,3 Triazole

Functionalization at the Iodophenyl Moiety

The presence of the iodine atom on the phenyl ring provides a highly reactive site for various transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille) at the C-I Bond

The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the connection of the 1-(4-iodophenyl)-1H-1,2,3-triazole scaffold to a wide array of other molecular fragments.

The success of cross-coupling reactions hinges on the appropriate choice of catalyst and ligands. Palladium complexes are the most common catalysts, with their efficiency and selectivity being heavily influenced by the coordinating ligands.

For Suzuki-Miyaura coupling , which pairs the aryl iodide with an organoboron reagent, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently employed. mdpi.com The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity, allowing for reactions to proceed under milder conditions and with a broader substrate scope. nih.gov For instance, the use of di-tert-butylneopentylphosphine (B1584642) (DTBNpP) has been shown to facilitate room-temperature couplings. nih.gov In some cases, specialized catalyst systems, such as those supported on graphene oxide or periodic mesoporous organosilica, have been developed to improve catalyst recovery and reuse. mdpi.com

Sonogashira coupling , the reaction of the aryl iodide with a terminal alkyne, typically utilizes a dual catalyst system of a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org Common palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The development of copper-free Sonogashira protocols has been a significant advancement, mitigating issues like the undesirable homocoupling of alkynes. nih.gov Ligand design is also crucial here; for example, glycosyl triazoles have been used as ligands to control the competition between Sonogashira and Glaser coupling. organic-chemistry.org

The Stille reaction , involving the coupling of the aryl iodide with an organotin compound, also relies on palladium catalysis. The choice of ligands, such as bulky phosphines, can significantly expand the reaction's scope and allow for milder reaction conditions. nih.gov

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net For aryl iodides like this compound, the first step is the oxidative addition of the C-I bond to a low-valent palladium(0) species, forming a palladium(II) intermediate.

Interestingly, studies have shown that the reactivity of aryl iodides in Suzuki-Miyaura couplings can be surprisingly poor at lower temperatures when using traditional Pd/PPh₃ catalyst systems. acs.orgutas.edu.au This has been attributed to the inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)]. acs.orgutas.edu.au The presence of the triazole substituent could potentially influence the electronic properties of the aryl iodide and the stability of the palladium intermediates, although specific studies on this aspect for this compound are not extensively documented.

In Sonogashira coupling, the mechanism can proceed through either a copper-catalyzed or a copper-free pathway. libretexts.org In the copper-catalyzed cycle, a copper acetylide is formed, which then undergoes transmetalation with the palladium(II) intermediate. In the copper-free version, the alkyne is thought to coordinate directly to the palladium center before deprotonation and subsequent reductive elimination. libretexts.org The triazole moiety is generally considered a stable spectator ligand in these transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Iodophenyl Ring

While less common for aryl iodides compared to more activated aryl halides (like fluorides or chlorides), nucleophilic aromatic substitution (SNAr) can be a viable strategy under certain conditions. For SNAr to occur, the aromatic ring must be sufficiently electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. The 1,2,3-triazole ring itself is considered electron-withdrawing and can help to activate the iodophenyl ring towards nucleophilic attack, although often additional activating groups are required for efficient reaction.

Mechanistic studies on SNAr reactions with azole nucleophiles have revealed a continuum between stepwise and concerted pathways. nih.gov The nature of the substrate, nucleophile, and reaction conditions all play a role in determining the operative mechanism. nih.gov

Radical Reactions Involving the C-I Bond

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. For instance, photoredox catalysis in conjunction with nickel catalysis has been used for the thioetherification of aryl iodides via thiyl radicals. nih.gov While specific examples involving this compound are not prevalent in the literature, the general principles suggest that this compound could be a suitable substrate for such radical-based functionalizations.

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a stable aromatic heterocycle. nih.govtandfonline.com Its reactivity is influenced by the presence of three nitrogen atoms, which makes it relatively electron-deficient. nih.gov Electrophilic substitution on the triazole ring is generally difficult. nih.gov However, the nitrogen atoms can act as coordination sites for metal catalysts. nih.gov

In the context of this compound, the triazole ring is primarily a robust and versatile linker. Its main role in many synthetic applications is to connect the iodophenyl moiety to another part of the molecule, often introduced via a click chemistry reaction (copper-catalyzed azide-alkyne cycloaddition). nih.govbeilstein-journals.org The triazole's stability allows it to withstand a wide range of reaction conditions used to functionalize the iodophenyl group.

Alkylation or arylation of the triazole nitrogen atoms is possible, leading to the formation of triazolium salts. nih.gov These salts can be precursors to N-heterocyclic carbenes, which are powerful ligands in organometallic catalysis. nih.gov

Computational and Theoretical Studies of 1 4 Iodophenyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic structure of molecules. Such studies provide fundamental insights into the molecule's geometry, stability, and reactive properties.

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in 1-(4-iodophenyl)-1H-1,2,3-triazole, corresponding to the lowest energy state on the potential energy surface. This process would yield key structural parameters. Conformational analysis would further explore the rotation around the single bond connecting the phenyl and triazole rings to identify the most stable conformer and the energy barriers between different rotational states.

Table 1: Hypothetical Optimized Geometric Parameters for this compound. This table would typically be generated from the output of a DFT calculation. As no such data has been published, it remains unpopulated.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-I | Data not available | ||

| N1-N2 | Data not available | ||

| N2-N3 | Data not available | ||

| C-N (Ring-Ring) | Data not available | ||

| C-N-N | Data not available |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

FMO theory is a central concept in predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound. This data would be derived from DFT calculations.

| Orbital | Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|

| HOMO | Data not available | Data not available |

Electrostatic Potential Surface (ESP) Analysis

An ESP map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Red-colored regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential), which are prone to nucleophilic attack. For this compound, one would expect negative potential around the nitrogen atoms of the triazole ring and a region of positive potential near the iodine atom (a "sigma-hole"), which could influence halogen bonding.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

Transition State Calculations for Key Transformations

To understand a reaction mechanism, such as a substitution or coupling reaction involving the C-I bond, computational chemists locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate. Its geometry and energy are crucial for understanding the reaction's feasibility and kinetics. For example, in a Suzuki coupling reaction, calculations would identify the transition states for the oxidative addition, transmetalation, and reductive elimination steps.

Energy Profiles and Kinetic Parameters

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for a reaction can be constructed. This profile visualizes the energy changes throughout the reaction. From the energy barrier (the difference in energy between the reactant and the transition state), important kinetic parameters like the activation energy (Ea) can be derived, allowing for the theoretical prediction of reaction rates.

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions are paramount in dictating the supramolecular assembly and crystal packing of this compound. Theoretical calculations and analysis of crystallographic data of analogous structures help in predicting these interactions.

The iodine atom on the phenyl ring of this compound is a potent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the iodine atom can form halogen bonds with various acceptors, such as the nitrogen atoms of the triazole ring of a neighboring molecule.

Table 1: Predicted Halogen Bonding Parameters for this compound

| Donor Atom | Acceptor Atom/Group | Predicted Interaction Type | Estimated Distance (Å) |

| I | N (triazole) | C–I⋯N Halogen Bond | 2.8 - 3.2 |

| I | π-system (phenyl) | C–I⋯π Halogen Bond | 3.3 - 3.7 |

| I | π-system (triazole) | C–I⋯π Halogen Bond | 3.4 - 3.8 |

Note: The data in this table is predictive and based on computational models and analysis of similar reported crystal structures.

In a study of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the three-dimensional packing was stabilized by a combination of C–H⋯π(phenyl) and C–H⋯π(triazolyl) interactions, along with weak π(triazolyl)–π(nitrobenzene) contacts. nih.gov Similar interactions are expected to play a role in the supramolecular assembly of this compound. For instance, π-π stacking interactions between triazole rings have been observed in the crystal structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate. researchgate.net

Hydrogen bonding also contributes significantly to the supramolecular architecture. The C–H bonds of the phenyl and triazole rings can act as weak hydrogen bond donors, forming C–H⋯N and C–H⋯π interactions. Theoretical studies on the 1,2,3-triazole ring have shown its capability to act as both a hydrogen bond donor and acceptor. rsc.org The nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. In the absence of stronger hydrogen bond donors, a network of weak C–H⋯N and C–H⋯π hydrogen bonds is likely to be a key feature in the crystal packing of this compound. Ab-initio studies on 1,2,3-triazole phases have highlighted the preference for hydrogen bonding between the 1H-triazoles and the outer nitrogen atoms of other 1H-triazoles. nih.gov

Table 2: Predicted Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Participating Groups | Predicted Role in Supramolecular Assembly |

| π-π Stacking | Phenyl-Phenyl, Triazole-Triazole, Phenyl-Triazole | Stabilization of the crystal lattice through parallel or offset stacking. |

| Hydrogen Bonding (C–H⋯N) | Phenyl/Triazole C-H and Triazole N atoms | Formation of extended chains or sheets, linking molecules together. |

| Hydrogen Bonding (C–H⋯π) | Phenyl/Triazole C-H and Phenyl/Triazole π-systems | Contribution to the overall packing efficiency and stability. |

Note: This table is based on predictive analysis from computational studies and experimental data of analogous compounds.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and the stability of its non-covalent interactions in different environments.

While specific MD simulation studies on this compound were not found, research on other substituted 1,2,3-triazoles illustrates the utility of this approach. For example, MD simulations have been used to understand the binding modes of 1,2,3-triazole analogues to biological targets, revealing key interactions and conformational changes. nih.govmdpi.com In a study on peptidotriazolamers containing 1,4-disubstituted 1H-1,2,3-triazoles, MD simulations in explicit solvent were employed to elucidate their foldamer properties and conformational preferences. frontiersin.org

For this compound, an MD simulation would likely focus on the rotational dynamics of the phenyl and triazole rings relative to each other, the persistence of halogen and hydrogen bonds in a condensed phase, and the influence of solvent on the supramolecular assemblies. The simulations could predict how the molecule behaves in solution, which is crucial for applications in drug design and materials science. For instance, understanding the stability of halogen-bonded dimers or polymers in solution would be a key outcome of such a study.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Focus | Potential Findings |

| Conformational Dynamics | Analysis of the torsional angles between the phenyl and triazole rings, identifying preferred conformations. |

| Solvation Shell Analysis | Characterization of the arrangement of solvent molecules around the solute, particularly around the iodine and triazole moieties. |

| Interaction Persistence | Calculation of the lifetime of key non-covalent interactions (halogen bonds, hydrogen bonds, π-π stacking) over time. |

| Diffusion and Transport Properties | Prediction of the self-diffusion coefficient in different solvents, relevant for material applications. |

Note: This table outlines the expected outcomes from a hypothetical molecular dynamics study on the target compound.

Exploration of 1 4 Iodophenyl 1h 1,2,3 Triazole in Advanced Materials and Catalysis

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen-rich 1,2,3-triazole ring is an excellent coordinating moiety for a variety of metal ions. This property, combined with the functional handle provided by the iodo-substituent, makes 1-(4-iodophenyl)-1H-1,2,3-triazole a valuable building block in the design of complex coordination compounds and porous crystalline materials like Metal-Organic Frameworks (MOFs).

This compound as a Ligand in Homogeneous Catalysis

The 1,2,3-triazole moiety is a robust N-donor ligand used to stabilize various transition metal centers, forming complexes with applications in homogeneous catalysis. nih.gov The this compound can act as a monodentate ligand, coordinating to metals such as palladium, ruthenium, copper, and zinc through one of its nitrogen atoms. acs.orgresearchgate.net The stability of the triazole ring imparts high thermal and chemical resistance to the resulting metal complexes.

The presence of the 4-iodophenyl group is of particular strategic importance. The carbon-iodine bond serves as a reactive site for further functionalization via cross-coupling reactions. For instance, a palladium complex bearing the this compound ligand could itself be a substrate in a subsequent Suzuki, Heck, or Sonogashira coupling reaction. evitachem.comnih.gov This allows for the synthesis of more complex, multifunctional ligands and catalysts in a modular fashion. Research on phosphino-triazole ligands, where a phosphine (B1218219) group is attached to the triazole scaffold, has demonstrated their effectiveness in challenging palladium-catalyzed cross-coupling reactions. acs.org While deprotonation at the 5-position of the triazole ring can be a competing reaction, the iodophenyl group offers a reliable site for post-complexation modification. acs.org

| Catalyst System | Metal Center | Application | Key Feature of Ligand |

| Triazole-Phosphine Complexes | Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Combines the stability of the triazole with the strong σ-donating properties of phosphines. acs.org |

| Triazole-Isoquinoline Complexes | Ruthenium (Ru) | Antimicrobial Agents | Bidentate N-N chelation enhances complex stability and biological activity. nih.gov |

| General Triazole Complexes | Copper (Cu), Zinc (Zn) | Various Catalytic Reactions | The triazole ring acts as a stable N-donor ligand. researchgate.net |

Incorporation into MOF Structures for Porosity and Functionality

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic ligands. researchgate.net The directional bonding capabilities and structural rigidity of 1,2,3-triazole derivatives make them excellent candidates for organic linkers in MOF synthesis. mdpi.comnih.govuni-augsburg.de The use of a linker like this compound, or more commonly, a dicarboxylic acid derivative of it, allows for the construction of porous frameworks with tailored properties for applications in gas storage, separation, and catalysis. mdpi.comuni-augsburg.de

A key advantage of incorporating linkers with reactive functional groups, such as the iodo-substituent, is the potential for Post-Synthetic Modification (PSM). researchgate.netrsc.org PSM allows for the chemical alteration of a pre-existing MOF without disrupting its framework. osti.gov The iodine atom on the phenyl ring of the linker is an ideal handle for such modifications. Through palladium-catalyzed cross-coupling reactions, the iodo group can be replaced with a wide variety of other functional moieties after the MOF has been assembled. researchgate.net This powerful technique enables the introduction of new functionalities, such as catalytic sites or recognition units, into the pores of the MOF, creating highly specialized materials that would be difficult to synthesize directly. nih.gov

Role in Polymer Chemistry and Conjugated Systems

The rise of "click chemistry" has positioned the 1,2,3-triazole ring as a fundamental linking unit in polymer science. Its stability and the efficiency of its formation have led to its widespread use in creating both simple polymer chains and complex, functional macromolecular architectures.

Integration into Polymer Backbones via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent "click" reaction and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.govbeilstein-journals.org This reaction is exceptionally well-suited for polymer synthesis. The this compound unit can be readily integrated into polymer backbones through this method.

This integration can be achieved in two primary ways:

Step-growth polymerization: Reacting a monomer containing two azide (B81097) groups with a monomer containing two alkyne groups, where one of the monomers is functionalized with the 4-iodophenyl group.

Chain-growth polymerization: Polymerizing an AB-type monomer that contains both an azide and an alkyne functionality, with the 4-iodophenyl group attached.

The resulting polytriazoles are often characterized by high thermal stability and solubility in common organic solvents. mdpi.com The 1,2,3-triazole ring, with its large dipole moment, can act as a hydrogen bond acceptor, influencing the polymer's physical properties and chain packing. mdpi.com The pendant iodophenyl groups along the polymer chain serve as accessible points for further functionalization, allowing for the tuning of the polymer's properties after synthesis.

Development of Optoelectronic Materials Utilizing the Aromatic System

The extended π-system of this compound, which encompasses both the phenyl and triazole rings, makes it a valuable component in the design of organic optoelectronic materials. Conjugated polymers incorporating triazole units into their backbones have been investigated for applications in organic light-emitting diodes (OLEDs) and as photovoltaic materials. researchgate.netresearchgate.net

In these donor-acceptor (D-A) type polymers, the electron-deficient triazole unit can act as the acceptor, while other aromatic units serve as the donor. researchgate.net This architecture facilitates intramolecular charge transfer (ICT), which is crucial for the material's optical and electronic properties. researchgate.net The synthesis of such polymers can be achieved through methods like palladium-catalyzed direct C-H cross-coupling polycondensation. researchgate.netnih.gov

The presence of the iodine atom on the phenyl ring can have a significant impact on the photophysical properties of the material due to the "heavy atom effect." This effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state, which can be beneficial for achieving high-efficiency phosphorescent OLEDs.

Advanced Catalytic Applications Beyond Ligand Design

While the role of triazoles as ligands is well-established, there is growing interest in using the triazole moiety itself as a functional group in catalysis. The unique electronic properties of the this compound molecule, particularly the C-I bond, open up possibilities in the field of organocatalysis. nih.gov

The iodine atom in an iodo-aromatic system can exhibit a region of positive electrostatic potential known as a σ-hole. This enables the iodine to act as a halogen bond (XB) donor , forming a non-covalent, attractive interaction with a Lewis basic site (an XB acceptor) in a substrate molecule. acs.orgnih.gov This interaction can activate the substrate towards a chemical reaction, forming the basis of halogen bonding organocatalysis. researchgate.netacs.org

This compound is a prime candidate for such an application. The electron-withdrawing nature of the triazole ring can enhance the positive character of the σ-hole on the iodine atom, making it a more effective XB donor. In a catalytic cycle, the molecule could activate a substrate, facilitate a transformation, and then be regenerated. This approach is a promising alternative to traditional hydrogen-bond-based organocatalysis. acs.org Research into hypervalent iodine(III) derivatives and multi-iodotriazole systems has demonstrated the power of halogen bonding to catalyze reactions like Diels-Alder cycloadditions and dearomatizations. nih.govresearchgate.netacs.org

| Catalysis Type | Role of this compound | Mechanism of Activation | Potential Reactions |

| Homogeneous Catalysis | Ligand for a metal center | Electronic and steric stabilization of the active metal species. | Cross-coupling, hydrogenation, etc. |

| Halogen Bonding Organocatalysis | Catalyst | The iodine atom acts as a halogen bond donor, activating a Lewis basic substrate via a σ-hole interaction. acs.orgnih.gov | Diels-Alder, Michael Addition, Halide Abstraction. nih.govacs.org |

Organocatalytic Properties

The direct application of this compound as an organocatalyst is a developing area of research with limited specific examples in current literature. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the ability of the catalyst to form specific non-covalent interactions or to act as a Lewis base or acid. nih.gov While the 1,2,3-triazole ring system is a known component in various functional molecules, its inherent organocatalytic properties, particularly for the iodo-substituted phenyl variant, are not yet extensively documented. nih.govbiolmolchem.com

Research in the broader field of triazoles has demonstrated their synthesis through organocatalytic routes. nih.gov For instance, the cycloaddition of azides and β-oxo-amides to form triazole-4-carboxamides can be facilitated by organocatalysts. This indicates the stability and accessibility of the triazole core under such reaction conditions. However, this showcases the triazole as the product of an organocatalytic reaction rather than the catalyst itself.

The potential for this compound to act as an organocatalyst may lie in the hydrogen-bonding capabilities of the triazole ring and the potential for the iodophenyl group to participate in halogen bonding interactions. These features could, in principle, be harnessed to activate substrates in various organic reactions. Future research may yet uncover specific organocatalytic applications for this compound.

Precursor for Heterogeneous Catalysts

The application of this compound and its derivatives as precursors for heterogeneous catalysts is a more established and promising field of study. The triazole moiety serves as an effective N-donor ligand for transition metals, and the iodophenyl group provides a reactive site for catalyst immobilization or formation.

One of the key strategies involves using triazole derivatives as ligands to stabilize metal nanoparticles, which then act as heterogeneous catalysts. For example, palladium(II) complexes with 1,2,3-triazole-based ligands have been shown to be effective catalyst precursors for Heck and Suzuki-Miyaura coupling reactions. In these systems, the initially homogeneous palladium complex decomposes under the reaction conditions to form palladium nanoparticles (PdNPs). These nanoparticles are the active catalytic species and can be reused, demonstrating a transition from a homogeneous precursor to a heterogeneous catalyst. rsc.org

The presence of the iodine atom on the phenyl ring of this compound is particularly advantageous. It allows for oxidative addition reactions with low-valent transition metals, such as palladium(0), which is a crucial step in the formation of many catalytically active species. This makes the compound a valuable building block for creating well-defined, triazole-anchored catalysts on various supports.

Furthermore, 5-iodo-1,2,3-triazoles are utilized as precursors in palladium-catalyzed annulation reactions to synthesize fused heterocyclic systems. rsc.org This highlights the reactivity of the C-I bond on the triazole ring system in palladium-catalyzed transformations. While this example involves an iodo-group directly on the triazole ring, the principle of using an iodo-functionalized triazole as a precursor in palladium catalysis is clearly demonstrated.

The following table summarizes the performance of a palladium catalyst derived from a triazole-based ligand in Suzuki-Miyaura coupling reactions.

| Aryl Bromide | Product Yield (%) |

| 4-Bromoacetophenone | 98 |

| 4-Bromobenzonitrile | 95 |

| 4-Bromonitrobenzene | 92 |

| 1-Bromo-4-fluorobenzene | 88 |

| 4-Bromotoluene | 96 |

Table 1: Performance of a palladium-triazole catalyst in Suzuki-Miyaura coupling. Data adapted from a study on a similar 1,2,3-triazole-based palladium catalyst system. rsc.org

The high yields obtained across a range of substituted aryl bromides underscore the effectiveness of these triazole-derived catalysts. The stability and reusability of such catalysts are critical for their practical application in sustainable chemical synthesis.

In addition to palladium catalysis, the structural motif of this compound makes it a candidate for the synthesis of other heterogeneous catalysts, potentially involving other transition metals like copper, ruthenium, or gold, which are known to be coordinated by triazole ligands.

Emerging Research Directions and Future Perspectives

Integration into Complex Molecular Architectures and Nanostructures

The 1,2,3-triazole moiety is a well-established linker in the construction of complex molecular architectures due to its favorable chemical characteristics. thieme-connect.com The presence of the 4-iodophenyl group on the triazole ring in 1-(4-iodophenyl)-1H-1,2,3-triazole provides a reactive handle for further functionalization, enabling its incorporation into larger, more intricate structures. This is particularly relevant in the field of materials science, where researchers are exploring its use in the synthesis of polymers with enhanced thermal stability and mechanical properties. evitachem.com The ability of the triazole ring to participate in hydrogen bonding and the potential for the iodophenyl group to engage in halogen bonding are key features that can be exploited in the design of supramolecular assemblies and nanostructures.

The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, is a cornerstone for synthesizing 1,4-disubstituted 1,2,3-triazoles and has been instrumental in their application in creating complex molecular designs. thieme-connect.comnih.gov This methodology's high efficiency and regioselectivity allow for the precise placement of the this compound unit within larger molecules. nih.gov The resulting architectures can be tailored for specific functions, including the development of novel fluorophores and push-pull dyes, where the triazole acts as a linker between electron-donating and electron-withdrawing components of a molecule. nih.gov

Advanced Synthetic Methodologies for Highly Substituted Derivatives

The synthesis of 1,2,3-triazoles has evolved significantly from the traditional Huisgen 1,3-dipolar cycloaddition, which often resulted in a mixture of regioisomers. nih.gov The advent of metal-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly with copper and ruthenium catalysts, has provided highly regioselective pathways to 1,4- and 1,5-disubstituted triazoles, respectively. nih.gov For this compound, these methods are crucial for its initial synthesis and for the subsequent creation of more complex, substituted derivatives.

Recent research has focused on developing even more advanced and versatile synthetic strategies. These include one-pot, multicomponent reactions that allow for the efficient construction of fully decorated 1,2,3-triazoles from simple starting materials. nih.gov For instance, methods involving the direct arylation of pre-formed triazole rings at the C-5 position have been developed, which would allow for the introduction of various substituents onto the this compound scaffold. organic-chemistry.org Furthermore, the development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), offers alternative routes that are particularly valuable for applications where metal toxicity is a concern. thieme-connect.com The synthesis of 5-iodo-1H-1,2,3-triazoles, which are analogous in reactivity to the iodophenyl moiety, highlights the potential for a wide range of C-I functionalization reactions, such as Suzuki-Miyaura cross-coupling, to create highly substituted triazole derivatives. nih.gov

Theoretical Predictions for Novel Reactivity Patterns

Computational chemistry and theoretical studies are becoming increasingly important in predicting the reactivity and properties of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure, molecular orbital energies, and potential reaction mechanisms of this compound. nih.gov Such studies can help in understanding the stability of different tautomeric forms of the triazole ring and the influence of the iodophenyl substituent on its aromaticity and reactivity. ijsr.net

Theoretical models can also be used to predict the outcomes of reactions and to design new synthetic pathways. For instance, by calculating the transition state energies for different reaction pathways, researchers can identify the most favorable conditions for a particular transformation. nih.gov In the context of this compound, theoretical studies could be employed to explore the potential for the iodine atom to participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in crystal engineering and supramolecular chemistry. Furthermore, computational screening can help in identifying potential applications for new derivatives by predicting their binding affinities to various targets. mdpi.com

Potential for Smart Materials and Responsive Systems

The unique combination of a stable triazole core and a reactive iodophenyl group makes this compound a promising candidate for the development of smart materials and responsive systems. Smart materials are designed to respond to external stimuli, such as light, heat, or the presence of a specific chemical species. The triazole moiety itself is known for its thermal stability, a desirable property in many materials applications. frontiersin.org

The carbon-iodine bond in the 4-iodophenyl group is relatively weak and can be cleaved under certain conditions, making it a reactive site for creating responsive materials. For example, polymers incorporating this unit could be designed to degrade or change their properties in response to a specific trigger. Moreover, the ability of triazoles to act as ligands for metal ions opens up the possibility of creating metal-organic frameworks (MOFs) or polymers that can change their optical or electronic properties upon metal binding. nih.gov The incorporation of this compound into polymer backbones could lead to materials with tunable properties for applications in areas such as controlled release systems and self-healing materials. smolecule.com

Unexplored Applications in Analytical Chemistry and Sensor Development (non-biological)

The field of analytical chemistry is constantly seeking new molecules for the development of sensitive and selective sensors. The 1,2,3-triazole scaffold has been identified as a valuable component in the design of chemosensors for a variety of analytes, including metal cations and anions. researchgate.net These sensors typically consist of a signaling unit (a fluorophore or chromophore) and a recognition unit that selectively binds to the target analyte. The triazole ring can serve as a linker between these two components and can also participate directly in the binding event. researchgate.net

The presence of the iodophenyl group in this compound offers a unique opportunity for developing novel sensors. The iodine atom can be used as a handle to attach the triazole to a solid support, such as a nanoparticle or a surface, which is a common strategy for creating robust and reusable sensors. smolecule.com Furthermore, the electronic properties of the iodophenyl group can influence the photophysical properties of an attached fluorophore, potentially leading to a detectable change upon analyte binding. While much of the research on triazole-based sensors has focused on biological applications, there is significant unexplored potential for the development of sensors for environmental monitoring, industrial process control, and other non-biological applications. For example, sensors based on this compound could be designed to detect heavy metal ions or organic pollutants in water. nanobioletters.com The development of colorimetric and fluorescent sensors is particularly attractive due to the ease of detection, often with the naked eye or simple instrumentation. nanobioletters.com

Conclusion

Summary of Key Findings on 1-(4-iodophenyl)-1H-1,2,3-triazole

The chemical compound this compound has emerged as a significant molecule in synthetic and medicinal chemistry. Its structure, featuring a phenyl group substituted with an iodine atom at the para position and attached to a 1H-1,2,3-triazole ring, provides a versatile scaffold for further chemical modifications. The presence of the iodine atom is particularly noteworthy as it allows for a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. evitachem.com

Research has demonstrated that this compound can be synthesized through methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". evitachem.comontosight.ai This approach offers high yields and regioselectivity under mild reaction conditions. evitachem.com The reactivity of the carbon-iodine bond facilitates nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. evitachem.com

Derivatives of this compound have shown promise in various applications. For instance, some have been investigated for their potential in medicinal chemistry, including the development of antimicrobial and anticancer agents. ontosight.ai The triazole core itself is known to interact with various biological targets, and the substituents on the phenyl and triazole rings can be tailored to enhance these interactions.

Broader Implications for Organic and Materials Chemistry

The study of this compound and its derivatives has broader implications for both organic and materials chemistry. In organic synthesis, the methodologies employed for its creation and functionalization contribute to the growing toolbox of efficient and selective reactions. The use of "click chemistry" for the synthesis of such triazoles highlights a move towards more sustainable and atom-economical chemical processes. evitachem.comontosight.ai The versatility of the iodinated phenyl-triazole scaffold provides a platform for the construction of a wide array of complex organic molecules with potential applications in drug discovery and agrochemicals. ontosight.ainih.gov

In the realm of materials science, triazole-containing compounds are of interest for the development of novel polymers and materials. evitachem.comnih.gov The unique electronic and structural properties of the triazole ring can impart desirable characteristics such as enhanced thermal stability and specific mechanical properties. evitachem.com The ability to functionalize this compound allows for the tuning of these properties, opening up possibilities for its use in creating advanced materials with tailored functions. evitachem.com For example, such compounds could be incorporated into polymers to create materials with specific optical or electronic properties.

Future Avenues for Scholarly Inquiry

Despite the progress made, several avenues for future research on this compound remain open for scholarly inquiry. A deeper exploration of its potential in medicinal chemistry is warranted. This could involve the synthesis and screening of a larger library of derivatives against a wider range of biological targets to identify new therapeutic leads. ontosight.ainih.gov Investigating the structure-activity relationships of these derivatives will be crucial for optimizing their biological efficacy. colab.ws

Further research into the development of more sustainable and efficient synthetic methods for this compound and its analogs is another important direction. nih.gov This could include exploring metal-free catalytic systems or flow chemistry approaches to improve the environmental footprint and scalability of the synthesis. organic-chemistry.orgmdpi.com

In materials science, future studies could focus on incorporating this compound into various polymeric structures to create novel functional materials. Investigating the impact of the iodophenyl-triazole moiety on the thermal, mechanical, and photophysical properties of these materials would be of significant interest. Furthermore, exploring the potential of these materials in applications such as organic electronics, sensors, or as components of advanced composites could lead to new technological advancements.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-iodophenyl)-1H-1,2,3-triazole?

The primary method for synthesizing 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For iodinated derivatives, a terminal alkyne (e.g., 4-iodophenylacetylene) reacts with an organic azide under Cu(I) catalysis. Key conditions include:

- Solvent systems: Aqueous/organic mixtures (e.g., THF:water, 1:1) to stabilize Cu(I) .

- Catalysts: CuSO₄·5H₂O with sodium ascorbate or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance regioselectivity .

- Temperature: 50–80°C for 12–24 hours .

Yield optimization (typically 60–90%) requires stoichiometric excess of alkyne (1.5–2.0 equiv.) and inert atmosphere to prevent Cu oxidation .

Q. How is the purity and structure of this compound validated experimentally?

Standard analytical workflows include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-disubstitution) and aryl-iodine coupling. For example, the 4-iodophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₈H₆IN₃ requires m/z 286.9632) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in iodinated triazole synthesis?

Regioselectivity in CuAAC is inherently 1,4-disubstituted, but steric and electronic effects of the 4-iodophenyl group may alter kinetics. Key findings:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate cycloaddition but may promote side reactions with iodinated substrates .

- Catalyst loading : Lower Cu(I) concentrations (<5 mol%) reduce homocoupling of alkynes, critical for maintaining iodine integrity .

- Substrate design : Electron-withdrawing groups (e.g., iodine) on the aryl ring slow alkyne activation, necessitating higher temperatures (70–80°C) .

Q. What strategies are used to analyze biological activity of this compound derivatives?

Triazoles are evaluated for antimicrobial, antiviral, and enzyme-modulating activity:

- Antimicrobial assays : MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Iodinated derivatives show enhanced membrane penetration due to lipophilicity .

- Enzyme inhibition : PXR receptor modulation studies via luciferase reporter assays. 1,2,3-Triazoles act as inverse agonists (IC₅₀ < 1 µM) by disrupting coactivator binding .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to rule off-target effects. Iodine’s radiopaque properties also enable imaging applications .

Q. How do physicochemical properties of this compound impact its applications?

- Proton conductivity : Poly(4-vinyl-1H-1,2,3-triazole) membranes doped with iodinated derivatives exhibit 10⁵× higher conductivity than imidazole analogs in dry air, useful in fuel cells .

- Solubility : LogP values (~2.5) indicate moderate hydrophobicity. Aqueous solubility is enhanced via sulfonation or PEGylation .

- Thermal stability : Decomposition temperatures >200°C (TGA data) support use in high-temperature polymer electrolytes .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported bioactivity data for triazole derivatives?

Discrepancies often arise from:

- Purity variability : Impurities (>5%) from incomplete azide-alkyne cycloaddition can skew IC₅₀ values. Validate via HPLC and recrystallization .

- Assay conditions : Differences in cell culture media (e.g., serum content) affect triazole bioavailability. Standardize protocols using CLSI guidelines .

- Tautomerism : 1H- and 2H-tautomers of triazoles have distinct electronic profiles. Control tautomer ratios via pH (pKa = 9.4) or solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.